molecular formula C16H13ClFN3O3S B360273 N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluoro-N-methylbenzenesulfonamide CAS No. 891404-96-9

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluoro-N-methylbenzenesulfonamide

Cat. No.: B360273
CAS No.: 891404-96-9
M. Wt: 381.8g/mol
InChI Key: DMBZNYCHJPWIJD-UHFFFAOYSA-N
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Description

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluoro-N-methylbenzenesulfonamide is a complex organic compound that features a combination of oxadiazole, chlorophenyl, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluoro-N-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Chlorophenyl Group Introduction: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the appropriate amine with sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring.

    Reduction: Reduction reactions can occur at the nitro groups if present.

    Substitution: The aromatic rings can undergo various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antiviral, or anticancer activities.

    Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological processes.

    Industrial Applications: It may find use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluoro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl and sulfonamide groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxy-N-methylbenzenesulfonamide
  • N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-methylbenzenesulfonamide

Uniqueness

The unique combination of the oxadiazole ring, chlorophenyl group, and sulfonamide moiety in N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluoro-N-methylbenzenesulfonamide provides distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

891404-96-9

Molecular Formula

C16H13ClFN3O3S

Molecular Weight

381.8g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluoro-N-methylbenzenesulfonamide

InChI

InChI=1S/C16H13ClFN3O3S/c1-21(25(22,23)14-8-6-13(18)7-9-14)10-15-19-16(20-24-15)11-2-4-12(17)5-3-11/h2-9H,10H2,1H3

InChI Key

DMBZNYCHJPWIJD-UHFFFAOYSA-N

SMILES

CN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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